Tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate
Description
Tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate protecting group and a 2-aminoacetyl substituent. This structure combines a rigid pyrrolidine ring with functional groups that enhance its utility in medicinal chemistry, particularly as a building block for peptidomimetics or protease inhibitors.
Properties
Molecular Formula |
C11H20N2O3 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)8-5-4-6-13(8)9(14)7-12/h8H,4-7,12H2,1-3H3 |
InChI Key |
LUYWADSVTQBBGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1C(=O)CN |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation
Catalytic hydrogenation is employed to reduce double bonds in intermediates, converting them into the desired cis-isomer of pyrrolidine derivatives. This step is crucial for obtaining the correct stereochemistry in the final product. The patent literature highlights that catalytic hydrogenation of certain intermediates yields predominantly the cis-isomer, which is unexpected because typical hydrogenation often produces racemic mixtures.
Use of Strong Bases and Anhydrides
Lithium diisopropylamide (LDA) or n-butyllithium (nBuLi) are used under low temperature (-78°C) conditions to deprotonate intermediates, followed by reaction with formic pivalic anhydride or formic acetic anhydride to introduce the aminoacetyl functionality. This step is performed under nitrogen atmosphere to prevent oxidation and is followed by quenching with acetic acid and water extraction.
Deprotection and Purification
After the key functionalization steps, the Boc protecting groups are removed using trifluoroacetic acid (TFA) in dichloromethane at low temperatures (around 5°C to 25°C). The reaction mixture is then concentrated and purified by column chromatography to isolate the target compound with high purity and yield.
Representative Experimental Procedures
| Step | Reagents & Conditions | Outcome & Yield |
|---|---|---|
| Activation & Alkylation | Sodium hydride, alkylating agent, phase transfer catalyst, room temperature | Formation of alkylated pyrrolidine intermediate; yield up to 90% |
| Catalytic Hydrogenation | Pd/C catalyst, hydrogen atmosphere, mild temperature | Conversion to cis-isomer pyrrolidine derivative; high stereoselectivity |
| Deprotonation & Acylation | nBuLi or LDA at -78°C, formic pivalic anhydride | Introduction of aminoacetyl group; yield 75-90% |
| Deprotection | TFA in dichloromethane, 5-25°C, 4 hours | Removal of Boc groups; yield over 90% |
| Purification | Column chromatography | Isolation of pure tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate |
Advantages and Challenges
Advantages
- Use of relatively inexpensive and readily available starting materials.
- Mild reaction conditions that preserve stereochemistry.
- High yields (often exceeding 80%) for key steps.
- Avoidance of highly toxic reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) or sodium cyanide, which are common in alternative methods.
Challenges
- Maintaining enantiomeric purity during alkylation and hydrogenation.
- Requirement for low temperature and inert atmosphere conditions in some steps.
- Necessity of careful control during deprotection to avoid side reactions.
Summary Table of Key Preparation Methods
| Methodology Aspect | Details | Reference Yield (%) | Notes |
|---|---|---|---|
| Hydroxyl Activation & Alkylation | Strong base (NaH, nBuLi), alkylating agent, phase transfer catalyst | 82-92 | Risk of racemization if uncontrolled |
| Catalytic Hydrogenation | Pd/C catalyst, hydrogen, mild conditions | High stereoselectivity | Produces cis-isomer selectively |
| Aminoacetyl Introduction | LDA or nBuLi at -78°C, formic pivalic anhydride | 75-90 | Requires inert atmosphere |
| Boc Deprotection | TFA in DCM, 5-25°C, 4 hours | >90 | Efficient removal of protecting groups |
| Purification | Column chromatography | - | Ensures product purity |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include di-isobutylaluminium hydride (DIBAL) for reduction, and various oxidizing agents for oxidation . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Key Observations :
- Synthesis Efficiency : Yields range from 55% to 93%, depending on substituent complexity. For example, hydrogenation and Pd/C catalysis (e.g., in ) often achieve high yields (>75%), while multi-step couplings (e.g., ) may require chromatographic purification .
- Physical Properties : Bulky hydrophobic groups (e.g., 4-octylphenethyl in ) favor oily forms, whereas polar substituents (e.g., acetamidomethyl in ) may promote crystallization .
Spectroscopic and Structural Data
While crystallographic data for the target compound are absent, analogs provide insights:
- NMR Trends : Pyrrolidine protons typically resonate at δ 1.4–3.5 ppm. The tert-butyl group appears as a singlet near δ 1.4 ppm, while aromatic substituents (e.g., in ) show peaks at δ 6.5–7.5 ppm .
- Optical Rotation : Chiral centers (e.g., in ) yield specific rotations (e.g., [α]D = +15.2°), suggesting the target compound’s enantiopurity could be critical for bioactivity .
Biological Activity
Tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈N₂O₃
- Molecular Weight : 242.29 g/mol
- Functional Groups : The compound features a tert-butyl group, an aminoacetyl substituent, and a carboxylate functional group, which contribute to its reactivity and biological properties.
The presence of the pyrrolidine ring—a five-membered nitrogen-containing heterocycle—enhances its potential for interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : Starting from commercially available precursors, the pyrrolidine ring is constructed through cyclization reactions.
- Introduction of Functional Groups : Subsequent reactions introduce the aminoacetyl and carboxylate groups.
- Purification : The final product is purified using techniques such as HPLC to ensure high purity for biological testing.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms are still under investigation.
- Neurotransmitter Interaction : There are indications that it may interact with neurotransmitter systems, potentially affecting mood and cognitive functions .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate variable sensitivity among different cell types, suggesting selective toxicity that warrants further exploration .
- Mechanistic Studies : Research has focused on elucidating the mechanism of action through molecular docking studies, which predict binding affinities to target proteins involved in disease pathways. These studies are crucial for understanding how this compound may be developed into a therapeutic agent .
- Comparative Studies : Comparisons with structurally similar compounds have highlighted unique biological profiles for this compound, suggesting it may offer advantages over other pyrrolidine derivatives in terms of potency and selectivity .
Future Directions
The biological activity of this compound presents opportunities for further research:
- In Vivo Studies : Future research should focus on animal models to assess pharmacokinetics and therapeutic efficacy.
- Mechanistic Elucidation : Detailed studies are needed to fully understand the interaction mechanisms with specific enzymes and receptors.
- Drug Development Potential : Given its promising biological activities, this compound could serve as a lead structure for developing new therapeutic agents targeting neurological disorders or cancer.
Q & A
Q. What are the standard synthetic routes for tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via multi-step reactions starting from pyrrolidine derivatives. Key steps include:
- Acylation : Reacting pyrrolidine with tert-butyl bromoacetate under basic conditions (e.g., NaH or KOtBu in THF) to introduce the tert-butyl carbamate group .
- Aminoacetylation : Coupling with 2-aminoacetyl groups using reagents like HATU or DCC in DMF, followed by purification via column chromatography (e.g., silica gel with EtOAc/hexane gradients) .
- Critical Factors : Temperature (0°C for acylation to avoid side reactions), solvent polarity (THF for better solubility), and base strength (NaH for deprotonation efficiency) significantly impact yield (60–80%) and purity (>95%) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., tert-butyl protons at δ 1.4 ppm; pyrrolidine ring protons at δ 3.0–3.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₂H₂₁N₂O₃: 265.1553; observed: 265.1558) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) using acetonitrile/water gradients .
Q. What are the common chemical transformations of this compound in organic synthesis?
- Methodological Answer : Key reactions include:
- Deprotection : Acidic hydrolysis (HCl/THF) removes the tert-butyl group, yielding pyrrolidine-2-carboxylic acid derivatives .
- Oxidation : Dess–Martin periodinane converts the aminoacetyl group to ketones, useful for further functionalization .
- Cross-Coupling : Pd-catalyzed Suzuki reactions (Pd(PPh₃)₄, Cs₂CO₃) enable aryl/alkynyl substitutions at the pyrrolidine ring .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis while minimizing side products?
- Methodological Answer :
- Solvent Optimization : Replace THF with DCM for better scalability and lower toxicity .
- Catalyst Screening : Use Pd(OAc)₂/XPhos instead of Pd(PPh₃)₄ for higher turnover in cross-coupling reactions .
- In-Line Monitoring : Employ FTIR or UPLC-MS to detect intermediates and adjust conditions dynamically (e.g., pH, temperature) .
Q. What strategies resolve stereochemical inconsistencies in derivatives of this compound?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using Chiralpak AD-H columns (e.g., heptane/ethanol 90:10) to isolate >99% ee isomers .
- Circular Dichroism (CD) : Correlate optical activity (e.g., [α]²⁵D = −55.0) with absolute configuration .
- X-Ray Crystallography : Resolve ambiguous NOE effects in pyrrolidine ring conformers .
Q. How should researchers analyze conflicting data on the compound’s reactivity with biological targets?
- Methodological Answer :
- Dose-Response Studies : Use SPR (Surface Plasmon Resonance) to quantify binding affinities (KD values) for enzymes/receptors .
- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., oxidized or hydrolyzed derivatives) that may interfere with assays .
- Control Experiments : Compare with structurally similar analogs (e.g., tert-butyl 3-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate) to isolate substituent effects .
Q. What computational tools predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate binding modes with kinase domains (e.g., EGFR) using PyMOL for visualization .
- MD Simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify key residues for mutagenesis .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values in enzyme inhibition assays .
Comparative Analysis Table
| Property | This compound | tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate | tert-butyl 3-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate |
|---|---|---|---|
| Key Functional Groups | Aminoacetyl, tert-butyl ester | Hydroxypropyl, tert-butyl ester | Bromophenyl, tert-butyl ester |
| Stereochemical Complexity | Moderate (pyrrolidine ring) | Low | High (chiral centers at C2 and C3) |
| Biological Activity | Enzyme inhibition (IC₅₀ = 5–10 µM) | Receptor modulation (EC₅₀ = 20 µM) | Anticancer activity (GI₅₀ = 2 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
